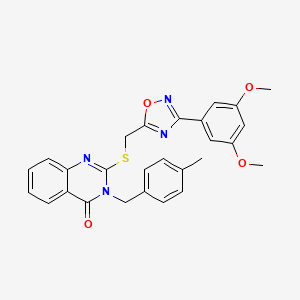

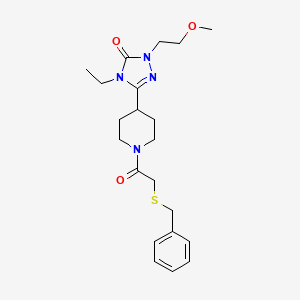

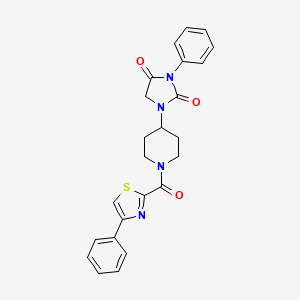

![molecular formula C19H18N6O3 B2447396 3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone CAS No. 338412-86-5](/img/structure/B2447396.png)

3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hexaazatriphenylene (HAT) Derivatives: Synthesis to Applications

The study by Segura et al. (2015) highlights the use of dipyrazino[2,3-f:2′,3′-h]quinoxaline, closely related to the chemical structure of interest, as a basic scaffold in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and more. The review critically assesses nearly three decades of research on HAT derivatives from synthetic, theoretical, and application perspectives, underscoring the compound's significance in organic materials and nanoscience (Segura, Juárez, Ramos, & Seoane, 2015).

Pharmacological Profile of Quinoxalinone

Ramli et al. (2014) provide an extensive review of quinoxalinone and its derivatives, noting their utility in organic synthesis and as frameworks for biologically active compounds. This review details the pharmacological actions of quinoxalinone derivatives, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. It underscores the potential of quinoxalinone derivatives in chemically developing newer agents with better efficacy and safety (Ramli, Moussaif, Karrouchi, & Essassi, 2014).

Quinoline and its Derivatives as Corrosion Inhibitors

Verma, Quraishi, and Ebenso (2020) review the application of quinoline derivatives, sharing structural similarities with the compound of interest, as anticorrosive materials. These derivatives show effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This comprehensive report underscores the potential of quinoline derivatives in addressing corrosion, a significant issue in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Quinoxaline Derivatives: Structure, Mechanism, and Applications

Pereira et al. (2015) review the state of the art regarding quinoxaline derivatives, highlighting their structural diversity and ease of synthesis. The review details the biomedical applications of these derivatives, including antimicrobial activities and treatments for chronic and metabolic diseases, illustrating the broad potential of quinoxaline derivatives in medical and industrial applications (Pereira, Pessoa, Cordeiro, Fernandes, Prudêncio, Noronha, & Vieira, 2015).

Propriétés

IUPAC Name |

3-[2-[1-(4-nitrophenyl)piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c26-19-18(20-16-3-1-2-4-17(16)21-19)23-22-13-9-11-24(12-10-13)14-5-7-15(8-6-14)25(27)28/h1-8H,9-12H2,(H,20,23)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZUXJRJUUREEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

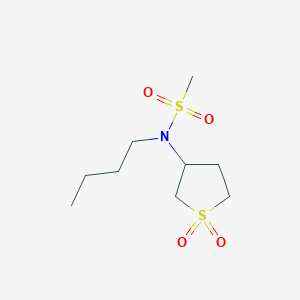

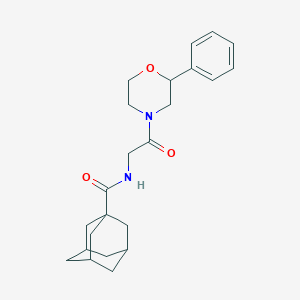

![N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2447316.png)

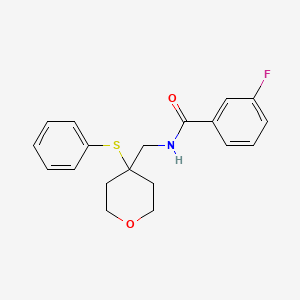

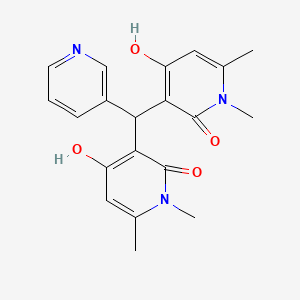

![4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2447320.png)

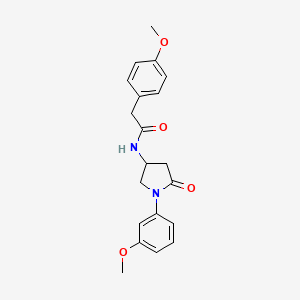

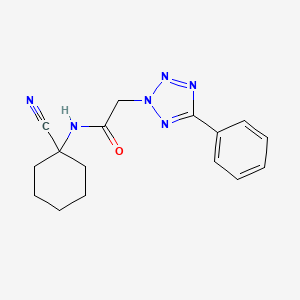

![4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2447329.png)

![N-benzyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2447334.png)